(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile
Description
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile is an acrylonitrile derivative featuring a benzo[d]thiazole moiety and a 4-chlorophenyl group. This compound belongs to a broader class of (E)-configured acrylonitriles synthesized via Knoevenagel condensation, a method widely employed for constructing α,β-unsaturated nitriles .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFXVNGXQXIMII-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization and nitrile addition to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile and its derivatives. For instance, research has shown that compounds containing the benzothiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. The synthesis of new derivatives has been linked to enhanced antimicrobial efficacy, as demonstrated in various broth microdilution assays against pathogens like Escherichia coli and Staphylococcus aureus .
Acetylcholinesterase Inhibition
This compound has been identified as a selective inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission in the nervous system. The inhibition of this enzyme can have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease. Studies have synthesized various derivatives of this compound to evaluate their potency as acetylcholinesterase inhibitors, revealing promising results that warrant further investigation .
Anticancer Properties
The compound has also been explored for its potential anticancer effects. Research indicates that certain derivatives can selectively inhibit estrogen receptor-positive breast cancer cell lines, such as MCF-7, suggesting a role in targeted cancer therapies . The presence of the cyano group in the structure is believed to contribute to its cytotoxic effects against cancer cells.
Fluorescent Properties
The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of fluorescent materials. The compound exhibits strong fluorescence properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The synthesis of thiazole-fused derivatives has been shown to enhance these optical properties further.
Fungicidal Activity
In agricultural applications, compounds similar to this compound have been studied for their fungicidal properties. Research indicates that these compounds can effectively control fungal pathogens while exhibiting low toxicity to non-target organisms such as birds and mammals . This makes them attractive candidates for developing safer agricultural fungicides.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
Key analogues differ in substituents attached to the acrylonitrile core, influencing melting points, solubility, and spectroscopic profiles:
*Calculated based on molecular formulas.
Key Observations :
- Substituent Impact on Melting Points : Bulky or planar substituents (e.g., fused rings in 7g) correlate with higher melting points (185–187°C) compared to pyridinyl analogues (155–157°C) .
- Stereochemistry : The (E)-configuration is critical for maintaining conjugation and planar geometry, which influence UV-vis absorption and fluorescence properties in sensor applications .
Spectroscopic and Analytical Data
- IR Spectroscopy : All analogues exhibit a sharp CN stretch near 2210–2215 cm⁻¹, confirming the acrylonitrile backbone .
- NMR Profiles : The 4-chlorophenyl group in the target compound generates distinct aromatic proton signals (δ 7.4–7.6 ppm) and a deshielded nitrile carbon (~115 ppm in ¹³C NMR) .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 297 for the target compound), with fragmentation patterns confirming structural integrity .
A. Acetylcholinesterase (AChE) Inhibition
- The target compound shares structural similarities with 7g, a moderate AChE inhibitor (IC₅₀ ~10 μM). The 4-chlorophenyl group may enhance binding to the enzyme’s peripheral anionic site compared to furan-containing analogues .
- Comparison with 7f (pyridinyl) : The pyridine ring’s basicity reduces AChE affinity, highlighting the importance of aryl halides in optimizing inhibition .
B. Anticancer Activity
- Compound 15 (Z-isomer with trimethoxyphenyl) exhibits superior potency (GI₅₀: 0.021 μM) compared to the target (E)-4-chlorophenyl derivative, suggesting stereochemistry and substituent positioning significantly impact cytotoxicity .
Biological Activity
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C18H15ClN2S
- Molecular Weight : 320.84 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with a benzothiazole moiety often exhibit significant inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's.
Inhibition of Acetylcholinesterase
Studies have shown that benzothiazole derivatives can effectively inhibit AChE, enhancing acetylcholine levels in the brain. For instance, one study reported that similar compounds demonstrated IC50 values ranging from 1.5 to 10 µM against AChE, suggesting a strong potential for cognitive enhancement therapies .
Biological Activities
- Antimicrobial Activity
-
Anticancer Properties
- Preliminary investigations into the anticancer potential of this compound revealed cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation .
- Antioxidant Activity
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
